Adenine hydrochloride hydrate
CAS No.: 6055-72-7
Cat. No.: VC0004832
Molecular Formula: C5H8ClN5O
Molecular Weight: 189.60 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 6055-72-7 |
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Molecular Formula | C5H8ClN5O |
Molecular Weight | 189.60 g/mol |
IUPAC Name | 7H-purin-6-amine;hydrate;hydrochloride |
Standard InChI | InChI=1S/C5H5N5.ClH.H2O/c6-4-3-5(9-1-7-3)10-2-8-4;;/h1-2H,(H3,6,7,8,9,10);1H;1H2 |
Standard InChI Key | MYRDTAUFFBYTHA-UHFFFAOYSA-N |
SMILES | C1=NC2=NC=NC(=C2N1)N.O.Cl |
Canonical SMILES | C1=NC2=NC=NC(=C2N1)N.O.Cl |
Biological and Biochemical Roles
Adenine hydrochloride hydrate plays a critical role in biological systems:
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Nucleic Acid Synthesis: It serves as a precursor for DNA and RNA synthesis, forming part of the nucleotides adenine triphosphate (ATP) and adenosine monophosphate (AMP) .
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Coenzyme Formation: It contributes to the synthesis of essential coenzymes like NAD (nicotinamide adenine dinucleotide) and FAD (flavin adenine dinucleotide), which are vital for metabolic pathways .
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Cellular Signaling: Adenine derivatives such as cyclic AMP (cAMP) are key secondary messengers in signal transduction pathways .
Applications
Adenine hydrochloride hydrate is utilized in several fields:
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Blood Preservation: Used as an additive in blood storage solutions to maintain red blood cell viability by supporting ATP synthesis .
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Viral Research: It serves as a substrate or regulatory molecule in studies involving viral replication mechanisms .
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Biochemical Research: Widely employed in studies related to nucleotide metabolism, enzymatic reactions, and coenzyme interactions.
Safety and Handling
Adenine hydrochloride hydrate is classified as hazardous under GHS guidelines:
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Hazard Statements: Toxic if ingested (H301).
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Personal Protective Equipment (PPE): Use gloves, eye shields, and respirators during handling .
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Storage Conditions: Store in a cool, dry place away from direct sunlight.
Research Findings
Recent studies highlight its significance:
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Metabolic Pathway Analysis: Adenine derivatives are integral to metabolomics studies, particularly those exploring nucleotide biosynthesis and energy metabolism .
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Structural Insights: Its purine base structure facilitates hydrogen bonding, making it a critical component in molecular modeling of nucleic acids .
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Therapeutic Potential: Adenine-related compounds are being investigated for their roles in antiviral therapies and metabolic disorders .
Comparison with Related Compounds
Compound | Molecular Formula | Application |
---|---|---|
Adenine | C₅H₅N₅ | DNA/RNA synthesis |
Adenine Hydrochloride | C₅H₅N₅·HCl | Enhanced solubility |
Adenine Hydrochloride Hydrate | C₅H₅N₅·HCl·H₂O | Stability under aqueous conditions |
The hydrated form is preferred for experiments requiring aqueous solubility and long-term stability.
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